![molecular formula C15H25NO B5685657 N-2-adamantyl-2,2-dimethylpropanamide](/img/structure/B5685657.png)
N-2-adamantyl-2,2-dimethylpropanamide
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Description
"N-2-adamantyl-2,2-dimethylpropanamide" is a chemical compound that has been studied in various contexts for its unique structural and chemical properties. The compound is part of the adamantane family, which is known for its rigid, cage-like structure. This structure imparts distinctive physical and chemical characteristics to its derivatives.
Synthesis Analysis
The synthesis of adamantyl derivatives often involves complex reactions, including halogenated hydrocarbon amination, as seen in the synthesis of related compounds. For instance, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide involved a halogenated hydrocarbon amination reaction, showcasing the complexity and specificity required in synthesizing adamantyl-based compounds (Bai et al., 2012).
Molecular Structure Analysis
Adamantyl-based compounds are noted for their three-dimensional structures, which can be efficiently studied through X-ray diffraction. These structures often demonstrate significant steric effects due to the adamantane cage. For example, adamantane-based ester derivatives have been synthesized and analyzed for their three-dimensional structures, revealing efficient building blocks for synthesizing 2-oxopropyl benzoate derivatives (C. S. Chidan Kumar et al., 2015).
Chemical Reactions and Properties
Adamantyl derivatives participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical modification. For instance, the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide from 1-methyl-2-carboxaldehyde and its use as a synthon for reductive amination reactions highlights the chemical versatility of adamantyl derivatives (Lionel Cheruzel et al., 2011).
Physical Properties Analysis
The physical properties of adamantyl derivatives, such as enthalpies of combustion, vapour pressures, and enthalpies of sublimation, have been extensively studied. These properties are influenced by the structural effects of the adamantyl group, as seen in the thermochemical properties study of various carbonyl compounds, including adamantyl derivatives (J. Abboud et al., 1989).
Mechanism of Action
Target of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are often used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical and catalytic transformations .
Biochemical Pathways
It is known that adamantane derivatives can affect a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The presence of an adamantyl group in a compound can result in strong deshielding of the carbonyl oxygen, which is attributed to increased rotation around the n–c(o) bond .
Result of Action
Adamantane derivatives have been evaluated for neuroprotective and anti-angiogenic properties .
Action Environment
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives make them suitable for diverse applications in various environments .
Future Directions
Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, “N-2-adamantyl-2,2-dimethylpropanamide” and similar compounds may have potential for future research and applications.
properties
IUPAC Name |
N-(2-adamantyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-15(2,3)14(17)16-13-11-5-9-4-10(7-11)8-12(13)6-9/h9-13H,4-8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRWECGOKGKXRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)propanamide |
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